Ursodeoxycholic acid;UDCA

Description

Modulation of Hepatic Bile Acid Homeostasis

UDCA directly influences bile acid synthesis and cholesterol metabolism by antagonizing the farnesoid X receptor (FXR), a nuclear receptor regulating bile acid homeostasis. In morbidly obese patients with non-alcoholic fatty liver disease (NAFLD), UDCA administration reduced fibroblast growth factor 19 (FGF19) levels by 40–60%, thereby de-repressing cholesterol 7α-hydroxylase (CYP7A1) activity. This induction increased 7α-hydroxycholesterol synthesis by 2.5-fold and elevated serum C4 levels, markers of bile acid synthesis.

Concurrently, UDCA depletes hepatic cholesterol stores, activating 3-hydroxy-3-methylglutaryl-CoA reductase (HMGCR), the rate-limiting enzyme in cholesterol biosynthesis. This dual regulation—enhancing bile acid synthesis while stimulating compensatory cholesterol production—alters the hydrophobicity of the bile acid pool. In primary biliary cirrhosis patients, UDCA treatment shifted the conjugated bile acid profile, reducing cholic acid dominance from 56% to <30% and increasing ursodeoxycholic acid conjugates.

Table 1: UDCA’s Impact on Bile Acid Homeostasis Parameters

Cytoprotective Mechanisms in Hepatobiliary Systems

UDCA stabilizes mitochondrial membranes by modulating cholesterol-phospholipid interactions. In phosphatidylcholine liposomes, UDCA reduced sodium deoxycholate (SDC)-induced membrane permeation by 70% when cholesterol constituted ≥20% of membrane lipids. This cytoprotection correlates with mitochondrial transmembrane potential (ΔΨm) preservation. Primary rat hepatocytes treated with UDCA showed 80% inhibition of cytochrome c release, preventing caspase-3 activation and poly(ADP-ribose) polymerase cleavage.

The compound also counters oxidative stress by altering lipid composition. In visceral white adipose tissue (vWAT), UDCA upregulates stearoyl-CoA desaturase (SCD), increasing oleic acid synthesis by 45%. This shift reduces lipotoxic saturated fatty acids while enhancing membrane fluidity.

Table 2: Mitochondrial Stabilization by UDCA

Immunomodulatory Pathways in Cholestatic Environments

UDCA suppresses immunoglobulin production and cytokine release through direct lymphocyte modulation. At 50 μM, it inhibited Staphylococcus aureus-induced IgM/IgG synthesis by 65% in human B-cell lines and primary biliary cirrhosis patient lymphocytes. Concurrently, UDCA reduces pro-inflammatory cytokines:

- Tumor necrosis factor-α (TNF-α): 55% suppression in lipopolysaccharide (LPS)-treated rats

- Interleukin-1α (IL-1α): 40% reduction

- Interferon-γ (IFN-γ): 30% decrease in poly(I:C)-stimulated PBMCs

The bile acid also modulates T-helper responses, shifting IL-4/IFN-γ ratios by 1.8-fold in concanavalin A-activated cells. This immunomodulation correlates with improved histologic cholestasis scores in rodent models, reducing bile duct proliferation by 45%.

Table 3: Immunomodulatory Effects of UDCA

Properties

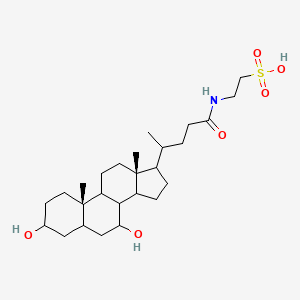

Molecular Formula |

C26H45NO6S |

|---|---|

Molecular Weight |

499.7 g/mol |

IUPAC Name |

2-[4-[(10S,13R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]ethanesulfonic acid |

InChI |

InChI=1S/C26H45NO6S/c1-16(4-7-23(30)27-12-13-34(31,32)33)19-5-6-20-24-21(9-11-26(19,20)3)25(2)10-8-18(28)14-17(25)15-22(24)29/h16-22,24,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33)/t16?,17?,18?,19?,20?,21?,22?,24?,25-,26+/m0/s1 |

InChI Key |

BHTRKEVKTKCXOH-KGKMONJUSA-N |

Isomeric SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2[C@@]1(CCC3C2C(CC4[C@@]3(CCC(C4)O)C)O)C |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C |

Origin of Product |

United States |

Preparation Methods

Bromination-Oxidation-Reduction Sequence

The most established chemical route involves CDCA as the starting substrate. In a four-step process:

- Oxidation : CDCA undergoes bromination with N-bromosuccinimide (NBS) in acetone-water (3:1 v/v) to form 7-ketolithocholic acid (7-KLCA). This step requires light exclusion and quenching with sodium bisulfite.

- Esterification : The intermediate is refluxed with methanol and hydrochloric acid to yield methyl 7-ketolithocholate.

- Reduction : Sodium borohydride (NaBH₄) and cerium chloride (CeCl₃) in methanol-THF at -20°C to -40°C stereoselectively reduce the 7-keto group to a β-hydroxyl group.

- Hydrolysis : Alkaline hydrolysis of the methyl ester produces UDCA with a reported yield of 80.8% after acetone recrystallization.

Key Optimization :

Hypochlorite Oxidation-Hydrogenation Pathway

An alternative two-step method avoids bromination:

- Oxidation : CDCA reacts with sodium hypochlorite (NaClO) in methanol under tartaric acid catalysis at 15–22°C, forming 3α-hydroxy-7β-carbonyl-5β-cholanic acid (yield: 96.1%).

- Hydrogenation : Catalytic hydrogenation (Raney nickel, 60–80°C, 60 bar H₂) reduces the 7-keto group, yielding UDCA with 95.7% purity.

Advantages :

Microbial and Enzymatic Production

Fusarium equiseti Biotransformation

Fusarium equiseti M41 converts lithocholic acid (LCA) to UDCA via 7β-hydroxylation:

- Optimal Conditions :

- Productivity : 1.23 g/L UDCA achieved in 146-hour fermentations with fed-batch LCA addition.

Limitations :

Enzymatic Cascade Using 7α-HSDH/7β-HSDH

A one-pot enzymatic system employing 7α-hydroxysteroid dehydrogenase (7α-HSDH) and 7β-hydroxysteroid dehydrogenase (7β-HSDH) converts CDCA to UDCA:

- 7α-HSDH : Oxidizes CDCA’s 7α-OH to 7-KLCA (NAD⁺ cofactor).

- 7β-HSDH : Reduces 7-KLCA to UDCA (NADPH cofactor).

| Parameter | Two-Step Process | One-Pot Process |

|---|---|---|

| Substrate Loading | 10 mM | 50 mM |

| Conversion Rate | 98% | 72% |

| Time | 24 h | 12 h |

Challenges :

- Cofactor regeneration necessitates glucose dehydrogenase (GDH) coupling.

- High enzyme costs limit industrial adoption.

Electrochemical Stereoselective Reduction

A novel electrochemical method reduces 7-KLCA to UDCA in 1,3-dimethyl-2-imidazolidinone (DMI):

- Conditions : Undivided cell, platinum electrodes, 0.1 M LiCl, 20 mA/cm².

- Performance : 58.3% conversion, 34.9% yield, 100% enantiomeric excess.

Mechanism :

- Cathodic reduction generates a radical anion intermediate.

- "Walden inversion" at C7 ensures β-OH configuration.

Purification and Crystallization

Solvent Recrystallization

Recrystallization from acetone-water (6:1 v/v) removes residual CDCA, achieving pharmacopeial standards (>99.5% purity).

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability | Cost |

|---|---|---|---|---|

| Chemical (NBS) | 80.8% | 99.2% | High | Moderate |

| Microbial | 1.23 g/L | 95% | Moderate | High |

| Enzymatic | 72% | 98% | Low | Very High |

| Electrochemical | 34.9% | 100% | Experimental | Low |

Industrial Preference : Chemical routes dominate due to throughput, while enzymatic methods are emerging for green chemistry applications.

Chemical Reactions Analysis

Chemical Dehydroxylation via Wolff–Kishner Reaction

UDCA is traditionally synthesized from cholic acid (CA) through a multistep chemical dehydroxylation process :

Reaction Steps:

-

Esterification : CA’s carboxyl group is protected via acid-catalyzed esterification (quantitative yield) .

-

Hydroxyl Protection :

-

Deprotection : Alkaline hydrolysis removes acetyl groups.

-

Wolff–Kishner Reduction :

Electrochemical Stereoselective Reduction

A novel method reduces 7-ketolithocholic acid (7K-LCA) to UDCA in an undivided electrolytic cell :

Reaction Mechanism:

-

Cathode : 7K-LCA undergoes two-electron reduction to form UDCA.

-

Anode : 7K-LCA oxidizes to 3,7-diketolithocholic acid (byproduct).

Optimization:

-

Solvent : Dimethyl sulfoxide (DMSO) achieved optimal stereoselectivity.

-

Conditions : Constant voltage (1.5 V), room temperature.

Performance Data :

| Parameter | Value |

|---|---|

| 7K-LCA Conversion | 58.3% |

| UDCA Yield | 34.9% |

| Enantiomeric Excess | 100% |

Advantages :

Limitations :

Epimerization of CDCA to UDCA

CDCA is chemically converted to UDCA via 7α-OH epimerization :

Reaction Pathway :

-

Oxidation : CDCA’s 7α-OH is oxidized to 7-keto intermediate (7-KLCA) using 7α-hydroxysteroid dehydrogenase (7α-HSDH).

-

Reduction : 7-KLCA is reduced to UDCA via 7β-HSDH or chemical catalysts.

Chemical vs. Enzymatic Approaches:

| Method | Catalyst | Yield | Notes |

|---|---|---|---|

| Chemical Reduction | Sodium borohydride | ~60% | Low stereoselectivity . |

| Enzymatic Reduction | 7β-HSDH | >98% | High specificity . |

Industrial Relevance :

Key Issues:

Progress:

Key Research Findings:

Scientific Research Applications

Ursodeoxycholic acid has a wide range of scientific research applications:

Chemistry: Used as a chiral building block in organic synthesis.

Medicine: Used to treat primary biliary cholangitis, gallstones, and other liver-related diseases.

Industry: Employed in the production of pharmaceuticals and as a precursor for other bile acids.

Mechanism of Action

Ursodeoxycholic acid works by replacing hydrophobic or more toxic bile acids in the bile acid pool. It reduces cholesterol secretion from the liver and fractional reabsorption of cholesterol by the intestine, resulting in decreased cholesterol content in bile and bile stones . It also targets the farnesoid X receptor (FXR) and various other nuclear receptors, improving cellular autophagy, apoptosis, and mitochondrial functions .

Comparison with Similar Compounds

Comparison with Similar Bile Acids

Structural and Physicochemical Properties

| Compound | Structure | Hydroxylation Sites | Solubility (Water, 37°C) | Precipitation pH |

|---|---|---|---|---|

| UDCA | 3α,7β-dihydroxy | 3α, 7β | 53 µM | 8.0–8.1 |

| CDCA | 3α,7α-dihydroxy | 3α, 7α | 250 µM | 7.0–7.1 |

| DCA | 3α,12α-dihydroxy | 3α, 12α | N/A | N/A |

| LCA | 3α-hydroxy | 3α | N/A | N/A |

| isoUDCA | 3β,7β-dihydroxy | 3β, 7β | N/A | N/A |

- UDCA vs. CDCA : UDCA is the 7β-epimer of CDCA. This structural difference reduces UDCA’s solubility and micellar saturation ratio (90–400:1 anion:acid vs. 5–25:1 for CDCA), limiting its intestinal absorption but enhancing colonic precipitation resistance .

- UDCA vs. DCA: Deoxycholic acid (DCA), a secondary bile acid, is hydrophobic and pro-carcinogenic in colon cancer, whereas UDCA exhibits chemopreventive effects by inhibiting EGFR-MAPK signaling .

- isoUDCA : A 3β-epimer of UDCA, isoUDCA forms during UDCA metabolism in humans and may contribute to therapeutic effects in cholestatic diseases .

Pharmacological and Clinical Efficacy

Gallstone Dissolution

| Treatment | Complete Dissolution Rate (6 Months) | Partial Dissolution Rate |

|---|---|---|

| UDCA alone | 24–42% | 25–42% |

| UDCA + CDCA | 52–76% | 11–42% |

- Combination therapy with UDCA and CDCA enhances cholesterol solubilization via complementary mechanisms: CDCA suppresses cholesterol synthesis, while UDCA reduces biliary cholesterol secretion .

- In patients with large common bile duct (CBD) stones, UDCA with CBD stenting improves stone clearance rates (85.4% overall dissolution) compared to monotherapy .

Metabolic and Kinetic Differences

- Bile Acid Synthesis: UDCA suppresses endogenous bile acid synthesis by inhibiting cholesterol 7α-hydroxylase, whereas CDCA directly inhibits hepatic cholesterol synthesis .

Q & A

Q. What are the primary mechanisms of action of UDCA in hepatoprotection, and how can they be modeled in vitro?

UDCA exerts hepatoprotective effects through multiple pathways:

- Bile acid homeostasis : UDCA displaces toxic hydrophobic bile acids, reducing endoplasmic reticulum (ER) stress and mitochondrial dysfunction .

- Anti-apoptotic effects : It inhibits Fas-mediated apoptosis by modulating caspase activation and stabilizing mitochondrial membranes .

- Immunomodulation : UDCA reduces pro-inflammatory cytokines (e.g., TNF-α) by suppressing NF-κB signaling .

Q. Methodological Guidance :

Q. What experimental models are optimal for studying UDCA’s impact on cholestatic liver diseases?

- In vivo models : Mdr2 knockout mice (spontaneous cholestasis) or bile duct-ligated rodents .

- In vitro models : Sandwich-cultured human hepatocytes (SCHH) to study bile acid transport and toxicity .

- Key endpoints : Serum alkaline phosphatase (ALP), total bile acids, and histopathological scoring of liver fibrosis .

Data Interpretation :

Monitor UDCA’s effect on bile acid composition using LC-MS/MS and correlate with improvements in bile flow and canalicular transporter expression (e.g., BSEP) .

Q. How is UDCA synthesized, and what are the challenges in optimizing its yield?

Synthesis Routes :

- Chemical synthesis : Multi-step process starting from cholic acid (CA), involving oxidation, epimerization, and reduction. Yields ~30% due to complex protection/deprotection steps .

- Biocatalytic methods : Microbial transformation (e.g., Clostridium absonum) to epimerize CDCA into UDCA, improving stereoselectivity and reducing waste .

Q. Methodological Innovations :

- Electrochemical reduction of 7-ketolithocholic acid achieves >90% stereoselectivity and avoids toxic reagents .

- Use flow reactors to enhance reaction efficiency and scalability .

Advanced Research Questions

Q. How should researchers design clinical trials to evaluate UDCA in non-alcoholic steatohepatitis (NASH)?

Trial Design Considerations :

- Patient stratification : Include biopsy-confirmed NASH with fibrosis stages F2-F3. Exclude concomitant liver diseases .

- Dosage : Test 15–20 mg/kg/day vs. placebo, with endpoints like liver histology (NAS score), ALT normalization, and MRI-PDFF for steatosis .

- Combination therapies : Pair UDCA with FXR agonists (e.g., obeticholic acid) to target complementary pathways .

Q. Data Contradictions :

Q. Why do studies on high-dose UDCA in primary sclerosing cholangitis (PSC) show conflicting results?

Key Findings :

Q. Methodological Insights :

Q. How does UDCA modulate the gut-liver axis, and what experimental approaches validate this interaction?

Mechanisms :

Q. Experimental Workflow :

- Use germ-free mice colonized with patient-derived microbiota to assess UDCA’s impact on dysbiosis .

- Measure fecal bile acids (LC-MS) and serum endotoxins (LAL assay) to correlate microbial shifts with liver inflammation .

Q. Can UDCA be repurposed for neurodegenerative diseases, and what preclinical evidence supports this?

Emerging Data :

Q. Methodological Recommendations :

Q. What strategies improve UDCA’s bioavailability in targeted drug delivery systems?

Formulation Advances :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.